3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3,3-dimethylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)4-3-5-9-6(8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJGDNHGDDUPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628734-55-3 | |
| Record name | 3,3-dimethylpiperidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with diverse biological activities, primarily due to its structural characteristics and ability to interact with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C8H15ClN2O2
- Molecular Weight : 188.67 g/mol
- Structure : The compound features a piperidine ring substituted at the 3 and 3 positions by methyl groups and a carboxylic acid functional group.
The biological activity of this compound is attributed to its ability to act as a ligand for various enzymes and receptors. The compound can modulate the activity of these biological targets, influencing cellular processes such as enzyme kinetics and receptor signaling pathways.
Interaction with Enzymes
The compound has been shown to interact with soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory drug design. Inhibitors of sEH can lower levels of inflammatory mediators, offering therapeutic potential for conditions such as arthritis and sepsis .
Biological Activities
- Anti-inflammatory Effects :
- Antimicrobial Activity :
-
Neuroprotective Effects :
- Preliminary studies suggest that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Studies
- Anti-inflammatory Study :
- Antimicrobial Activity :
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | IC50 (nM) | Biological Activity |
|---|---|---|
| 3,3-Dimethylpiperidine derivative | 0.05 | Strong sEH inhibition |
| Methyl-substituted variant | 0.114 | Moderate activity against P. falciparum |
| Non-substituted piperidine | >10 | No significant activity |
Scientific Research Applications
Medicinal Chemistry
3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively. Research has shown its potential in developing drugs that modulate enzyme activity and receptor interactions.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their efficacy against specific cancer cell lines, demonstrating promising results in inhibiting tumor growth through targeted action on metabolic pathways.
Organic Synthesis
This compound is extensively used in organic synthesis as a versatile intermediate. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating complex organic molecules.
Key Reactions:
- Oxidation: Converts to ketones or carboxylic acids using agents like potassium permanganate.
- Reduction: Forms alcohols or amines with lithium aluminum hydride.
- Substitution Reactions: Introduces functional groups into the piperidine ring.
Material Science
In material science, this compound is utilized in the development of specialty chemicals and polymers. Its unique properties contribute to the formulation of materials with enhanced performance characteristics.
Application Example:
Researchers have incorporated this compound into polymer matrices to improve mechanical strength and thermal stability, which is critical for applications in coatings and adhesives.
Comparison with Similar Compounds
Structural Analogues of Piperidine-Carboxylic Acid Derivatives
The following table summarizes key structural analogs of 3,3-dimethylpiperidine-2-carboxylic acid hydrochloride, highlighting differences in substitution patterns, functional groups, and applications:
Substituent-Driven Property Variations
- Electronic Effects : Fluorinated derivatives (e.g., methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride) exhibit enhanced metabolic stability and polarity due to the electron-withdrawing nature of fluorine .
- Biological Activity : Aromatic substituents (e.g., pyrimidinyl or benzothiazolyl groups) in analogs like 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride may improve binding affinity to biological targets such as viral proteases or kinases .
Chirality and Enantiomeric Differences
lists enantiomers of piperidine-3-carboxylic acid hydrochloride (e.g., (R)- and (S)-forms), emphasizing the role of stereochemistry in pharmacological activity. The absence of chiral centers in this compound simplifies synthesis but may limit enantioselective interactions .
Research and Commercial Implications
- Drug Development : The discontinued status of this compound () underscores the need for improved synthetic routes or stabilization strategies.
- Synthetic Utility : Analogs like methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride are prioritized in fluorinated drug development due to their enhanced bioavailability .
Preparation Methods
Hydrogenation of Pyridinecarboxylic Acid Derivatives
A well-documented industrial approach to piperidinecarboxylic acids involves catalytic hydrogenation of pyridinecarboxylic acids under controlled conditions. For example, the patent CN102174011A describes the preparation of 2-, 3-, and 4-piperidinecarboxylic acids by hydrogenating their respective pyridinecarboxylic acid precursors using palladium on carbon catalysts in aqueous media:
-
- Pyridinecarboxylic acid (e.g., 2-, 3-, or 4-pyridinecarboxylic acid) is dissolved in water with palladium charcoal catalyst (0.01–0.05 weight ratio).
- The reaction vessel is purged with nitrogen to remove oxygen, then pressurized with hydrogen (4–5 MPa).
- Hydrogenation proceeds at 90–100°C for 3–4 hours.
- After completion, catalyst is filtered off, moisture is partially removed by vacuum distillation, and the product is crystallized by cooling with addition of methanol.
- The resulting piperidinecarboxylic acid is isolated by centrifugation and drying.
-
- Molar yields of ~85% relative to starting pyridinecarboxylic acid.
- Purity typically 98–102%.
While this method is established for unsubstituted or mono-substituted piperidinecarboxylic acids, adaptation for 3,3-dimethyl substitution would require starting pyridine derivatives bearing methyl groups at the 3-position or post-hydrogenation methylation steps.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Palladium on carbon (5% Pd) | 0.01–0.05 weight ratio |
| Solvent | Water | Aqueous medium |
| Temperature | 90–100°C | Controlled heating |
| Pressure | 4–5 MPa H2 | High pressure hydrogenation |
| Reaction Time | 3–4 hours | Until complete conversion |
| Product Isolation | Cooling + methanol precipitation | Centrifugation and drying |
| Yield | ~85% molar | High yield with high purity |
Cyclization and Methylation Approaches
For 3,3-dimethyl substitution, synthetic routes often involve:
- Starting from 2-carboxylic acid substituted precursors with appropriate methyl groups at the 3-position
- Cyclization of open-chain amino acid derivatives or keto acids bearing methyl substituents
- Use of methylating agents or alkylation at the 3-position on piperidine intermediates
Industrial and research synthesis may employ:
- Intramolecular cyclization of amino acid derivatives bearing geminal dimethyl groups at the 3-position, forming the piperidine ring with the desired substitution pattern.
- Use of hydrochloric acid to convert free base piperidinecarboxylic acid to the hydrochloride salt, enhancing stability and crystallinity.
Related Compound Synthesis Insights
- 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride synthesis involves cyclization of precursors under controlled conditions, followed by salt formation with hydrochloric acid. This process uses continuous flow or batch reactors with precise temperature, pressure, and pH control to maximize yield and purity.
- 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride is synthesized via controlled substitution on the piperidine ring, with subsequent salt formation.
- N,N-Dimethylpiperidine-2-carboxamide synthesis involves condensation of piperidine-2-carboxylic acid with dimethylamine derivatives, showing the utility of amide formation as a step in derivatization.
These methods emphasize the importance of:
- Careful control of reaction conditions to avoid side reactions.
- Use of palladium-catalyzed hydrogenation for ring saturation when starting from pyridine derivatives.
- Salt formation for isolation and purification.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 3-pyridinecarboxylic acid (methylated) | Pd/C catalyst, H2 gas | 90–100°C, 4–5 MPa H2, aqueous | High yield, scalable | Requires methylated pyridine precursor |
| Cyclization of Amino Acid Precursors | Open-chain amino acid with methyl groups | Acid catalysts, heating | Controlled temp, pH adjustment | Direct formation of substituted piperidine | Multi-step, precursor synthesis needed |
| Alkylation/Methylation of Piperidine | Piperidine-2-carboxylic acid | Methylating agents (e.g., methyl iodide) | Base, solvent, controlled temp | Post-ring formation modification | Possible regioselectivity issues |
| Salt Formation | Free base piperidine derivative | Hydrochloric acid | Ambient temp | Improves stability and crystallinity | Additional purification step |
Research Findings and Practical Considerations
- Catalyst Choice: Palladium on carbon is preferred for hydrogenation due to high activity and selectivity.
- Reaction Atmosphere: Nitrogen purging to remove oxygen prevents catalyst poisoning and unwanted oxidation.
- Temperature and Pressure: Elevated temperature (90–100°C) and pressure (4–5 MPa) optimize hydrogen uptake and conversion rate.
- Purification: Crystallization from methanol-water mixtures and centrifugation yield high-purity hydrochloride salts.
- Yield Optimization: Maintaining oxygen-free conditions and controlling moisture removal by vacuum distillation improves product purity and yield.
- Safety: Handling under inert atmosphere and use of appropriate personal protective equipment is necessary due to catalyst and hydrogen gas hazards.
Q & A
Q. What are the recommended storage conditions for 3,3-dimethylpiperidine-2-carboxylic acid hydrochloride to ensure long-term stability?
Store the compound in a dry environment at 2–8°C to prevent degradation, as lower temperatures minimize hydrolysis and oxidation risks. For extended stability (>5 years), consider -20°C storage in airtight, light-protected containers . Avoid exposure to moisture and dust, which can accelerate decomposition. Batch-specific stability data should be referenced from certificates of analysis when available .
Q. Which analytical methods are most reliable for assessing the purity of this compound?
Use HPLC with UV detection (≥98% purity threshold) for routine analysis, employing a C18 column and gradient elution with acetonitrile/water (0.1% TFA) . Confirm structural integrity via 1H/13C NMR (e.g., δ 1.2–1.5 ppm for methyl groups on piperidine) and mass spectrometry (ESI+ mode for [M+H]+ ion). For trace impurities, ion chromatography can detect residual hydrochloride counterions .
Q. What personal protective equipment (PPE) is essential when handling this compound?
Wear nitrile gloves , safety goggles (EN 166 or NIOSH-certified), and a lab coat . Use a P95 respirator if aerosolization occurs during weighing. Ensure local exhaust ventilation to maintain airborne concentrations below occupational exposure limits .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to this compound while minimizing byproducts?
Employ Boc-protection strategies to stabilize the piperidine ring during carboxylation. For example, introduce tert-butoxycarbonyl (Boc) groups at the amine site before alkylation, followed by acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt . Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates (e.g., 1700–1750 cm⁻¹) and adjust stoichiometry dynamically .
Q. What decomposition products form under high-temperature conditions, and how can they be identified?
Thermal degradation (>150°C) generates carbon oxides and alkyl chlorides , detectable via GC-MS (e.g., m/z 44 for CO₂). For solution-phase studies under reflux, LC-MS can identify hydrolyzed products like 3,3-dimethylpiperidine-2-carboxylic acid (loss of HCl) . Mitigate decomposition by using inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., dichloromethane) .
Q. How should contradictions in stability data from different sources be resolved?
Conduct accelerated stability studies under ICH Q1A guidelines: expose the compound to 40°C/75% RH for 6 months and compare degradation profiles via HPLC-UV and Karl Fischer titration (for moisture uptake). Cross-validate with X-ray crystallography to assess crystal lattice integrity, as polymorphic transitions may explain discrepancies in reported storage conditions .
Methodological Notes
- Synthesis Optimization : Use DoE (Design of Experiments) to evaluate parameters like temperature, pH, and catalyst loading. For example, thiamine hydrochloride (a cost-effective catalyst) can enhance reaction efficiency in aqueous media .
- Waste Disposal : Collect hydrochloride-containing waste separately and neutralize with 5% NaOH before disposal to avoid environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
